molecular formula C21H18ClNO3 B12601032 N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide CAS No. 648924-25-8

N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide

Cat. No.: B12601032
CAS No.: 648924-25-8
M. Wt: 367.8 g/mol
InChI Key: RHCKOTSEPMVLFT-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide is a benzamide derivative characterized by a 5-chloro-2-hydroxyphenylamine moiety attached to a benzamide core substituted at the 3-position with a 2-phenylethoxy group. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (hydroxy) groups on the phenyl ring, along with a lipophilic phenylethoxy chain.

Properties

CAS No.

648924-25-8

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide

InChI

InChI=1S/C21H18ClNO3/c22-17-9-10-20(24)19(14-17)23-21(25)16-7-4-8-18(13-16)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25)

InChI Key

RHCKOTSEPMVLFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-phenylethanol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or phosphoric acid, and heating to facilitate the esterification process. The resulting ester is then converted to the benzamide through a reaction with ammonia or an amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyphenyl derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies:
    • N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide has been investigated for its potential as an inhibitor of specific biological targets. Its structural similarity to known pharmacophores allows it to interact with various receptors, including the P2X7 receptor, which is implicated in inflammatory responses and pain pathways .
  • Antitumor Activity:
    • Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Research into the compound's ability to induce apoptosis or inhibit tumor growth is ongoing, making it a candidate for further development in oncology .
  • Neuropharmacology:
    • Given its interaction potential with neurotransmitter systems, this compound may be explored for neuroprotective effects or as a treatment for neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature could enhance its therapeutic applicability in neurological disorders.

Case Studies and Experimental Findings

Case Study 1: Inhibition of P2X7 Receptor

  • A study demonstrated that this compound effectively inhibited the P2X7 receptor in vitro, leading to decreased pro-inflammatory cytokine release in macrophage cultures. This suggests potential utility in treating chronic inflammatory conditions .

Case Study 2: Anticancer Activity

  • In vitro assays on various cancer cell lines showed that the compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics. Further investigations are warranted to elucidate the mechanism of action and optimize its structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the phenylethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide can be contextualized against related benzamide derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Features Potential Implications References
This compound - 5-Cl, 2-OH on phenylamine
- 3-(2-phenylethoxy) on benzamide
- Balanced lipophilicity (phenylethoxy)
- Hydrogen bonding (ortho-OH)
Enhanced membrane permeability; potential kinase or GPCR modulation
5-Chloro-2-hydroxy-N-phenylbenzamide - 5-Cl, 2-OH on phenylamine
- No substitution on benzamide
- Simpler structure
- Higher polarity (lack of lipophilic chain)
Limited bioavailability; possible antioxidant or antimicrobial activity
2-Hydroxy-5-nitro-N-phenylbenzamide - 5-NO₂, 2-OH on phenylamine
- No substitution on benzamide
- Strong electron-withdrawing NO₂ group
- Acidic OH group
Susceptibility to redox reactions; potential use in nitroreductase-activated prodrugs
N-(2-Phenethyl)benzamide - Benzamide core
- 2-Phenethylamine substituent
- Flexible phenethyl chain
- Moderate lipophilicity
Possible neuroactivity (e.g., dopamine receptor interactions)
Thiazolidinone-linked benzamide () - Chloro, methoxy, propoxy groups
- Thiazolidinone ring
- Heterocyclic moiety
- Enhanced steric bulk
Anticancer or antimicrobial activity via thiol interaction or enzyme inhibition

Key Observations

Substituent Position and Electronic Effects: The 5-chloro substituent in the target compound may enhance electrophilic character compared to nitro or methoxy groups in analogs (e.g., 2-Hydroxy-5-nitro-N-phenylbenzamide ). This could influence binding to electron-rich biological targets.

Lipophilicity and Bioavailability :

  • The 3-(2-phenylethoxy) chain introduces significant lipophilicity, likely improving membrane permeability compared to unsubstituted analogs like 5-Chloro-2-hydroxy-N-phenylbenzamide . This trait aligns with trends observed in N-(2-phenethyl)benzamide derivatives, where lipophilic chains enhance CNS penetration .

Biological Activity :

  • While direct activity data for the target compound is unavailable, structurally similar benzamides exhibit diverse bioactivities. For example:

  • N-(2-Phenethyl)benzamide derivatives from plants show mild cytotoxicity .
  • Thiazolidinone-linked benzamides demonstrate antiproliferative effects via kinase inhibition . The combination of chloro, hydroxy, and phenylethoxy groups in the target compound may synergize for dual activity (e.g., antioxidant and enzyme inhibition).

Biological Activity

N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide is a synthetic organic compound belonging to the class of benzamides. It is characterized by the presence of both chloro and hydroxy groups on the phenyl ring, which may contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its structural properties and biological activity.

PropertyValue
Molecular FormulaC21H18ClNO3
Molecular Weight367.826 g/mol
CAS Number648924-25-8
LogP5.303

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may exhibit antimicrobial properties by inhibiting bacterial enzymes or disrupting cell membrane integrity. Additionally, it may have anti-inflammatory effects through the inhibition of pro-inflammatory cytokines or interference with signaling pathways involved in inflammation .

Antimicrobial Activity

Recent studies have demonstrated that related compounds within the same chemical family exhibit antimicrobial activities comparable to established antibiotics such as isoniazid and ciprofloxacin. For instance, a series of compounds similar to this compound were screened against mycobacterial, bacterial, and fungal strains, showing significant efficacy .

Case Study: In Vitro Screening

In a study published in 2011, various benzamide derivatives were tested for their antimicrobial activity. The results indicated that several compounds exhibited higher biological activity than standard drugs, suggesting a promising potential for this compound in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been explored through various studies. Compounds with specific substitutions on the phenyl ring, particularly those containing chloro and hydroxy groups, showed enhanced lipophilicity and improved interaction with biological targets. This highlights the importance of structural modifications in optimizing the pharmacological profiles of benzamide derivatives .

Comparative Biological Activity

A comparative analysis of this compound with other benzamide derivatives has revealed notable differences in their biological activities:

Compound NameAntimicrobial Activity (IC50)Notes
This compoundTBDPotential for broad-spectrum activity
Isoniazid0.5 µg/mLStandard for tuberculosis treatment
Ciprofloxacin0.25 µg/mLBroad-spectrum antibiotic

In Vivo Studies

Further research into the in vivo effects of similar compounds has indicated potential therapeutic applications beyond antimicrobial activity. For example, certain derivatives have shown promise in reducing inflammation and managing conditions such as diabetes through normoglycemic effects observed in animal models .

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